molecular formula C20H16N2O2S B10998674 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B10998674
M. Wt: 348.4 g/mol
InChI Key: BCPPOPVBLJTNTO-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a phenol group substituted with a benzyloxy group and a pyrazolyl-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-benzyloxyphenol with 3-(3-thienyl)-1H-pyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the pyrazolyl-thienyl moiety may interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a phenol group, benzyloxy group, and pyrazolyl-thienyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

4-phenylmethoxy-2-(5-thiophen-3-yl-1H-pyrazol-4-yl)phenol

InChI

InChI=1S/C20H16N2O2S/c23-19-7-6-16(24-12-14-4-2-1-3-5-14)10-17(19)18-11-21-22-20(18)15-8-9-25-13-15/h1-11,13,23H,12H2,(H,21,22)

InChI Key

BCPPOPVBLJTNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CSC=C4

Origin of Product

United States

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